Unveiling the Chemical Landscape of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: A Technical Overview
Unveiling the Chemical Landscape of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is a heterocyclic compound of interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its diazepane core, a seven-membered ring containing two nitrogen atoms, is a privileged scaffold found in a variety of biologically active molecules. The presence of a carbonyl group and a bulky tert-butyloxycarbonyl (Boc) protecting group further defines its chemical reactivity and potential for structural modifications. This technical guide provides a comprehensive overview of the known chemical properties of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, consolidating available data to support further research and development endeavors.
Core Chemical Properties
A summary of the fundamental chemical identifiers and computed properties for tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is presented below. These data are crucial for the accurate identification and handling of the compound in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₃ | PubChem[1] |
| Molecular Weight | 214.26 g/mol | PubChem[1] |
| CAS Number | 179686-38-5 | PubChem[1] |
| IUPAC Name | tert-butyl 3-oxo-1,4-diazepane-1-carboxylate | PubChem[1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCNC(=O)C1 | PubChem[1] |
| InChI | InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-8(13)7-12/h4-7H2,1-3H3,(H,11,13) | PubChem[1] |
| InChIKey | ITRUBUQWGNAYGG-UHFFFAOYSA-N | PubChem[1] |
Computed Physicochemical Data
The following table summarizes key computed physicochemical properties that can predict the compound's behavior in various chemical and biological systems.
| Property | Value | Method | Source |
| XLogP3 | 0.6 | XLogP3 3.0 | PubChem[1] |
| Topological Polar Surface Area | 58.6 Ų | PubChem[1] | |
| Hydrogen Bond Donor Count | 1 | PubChem[1] | |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] | |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Reactivity
Spectroscopic Characterization
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is not currently available in the cited literature. However, based on the chemical structure, the following characteristic signals would be expected:
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¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.4-1.5 ppm), and multiplets for the methylene protons of the diazepane ring. The chemical shifts of the ring protons would be influenced by the adjacent carbonyl and nitrogen atoms.
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¹³C NMR: Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the Boc group, the ketone carbonyl carbon, and the methylene carbons of the diazepane ring.
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IR Spectroscopy: Characteristic absorption bands for the amide C=O stretch, the ketone C=O stretch, and C-N stretching vibrations.
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Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of the tert-butyl group or the entire Boc group.
Biological and Pharmacological Context
There is currently no specific information available regarding the biological activity or pharmacological profile of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate. However, the broader class of diazepane derivatives has been investigated for a range of biological activities, including potential as anticonvulsant, anxiolytic, and analgesic agents.[3] The diazepane scaffold is a key feature in many approved drugs, highlighting the therapeutic potential of this heterocyclic system. Further screening and biological evaluation of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate and its analogues are warranted to explore their potential in drug development.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is associated with the following hazard statements:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Logical Relationship of Compound Properties
The following diagram illustrates the logical flow from the basic chemical structure of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate to its potential applications.
Caption: From Structure to Application.
Experimental Workflow for Characterization
A generalized experimental workflow for the full characterization of a novel compound like tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is depicted below.
Caption: Workflow for Compound Analysis.
Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate represents a chemical entity with potential for further exploration in drug discovery and development. While basic chemical information is available, a significant gap exists in the experimental data, particularly concerning its synthesis, spectroscopic characterization, and biological activity. This guide serves as a foundational resource, summarizing the current knowledge and highlighting the areas where further research is critically needed to fully elucidate the chemical and biological properties of this compound. The provided workflows offer a roadmap for researchers aiming to undertake a comprehensive characterization of this and similar molecules.
